
N'-(2-phenylpropylidene)nicotinohydrazide
Descripción general
Descripción
N-(2-phenylpropylidene)nicotinohydrazide, also known as NPPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. NPPN is a hydrazide derivative of nicotinic acid and is synthesized through a multi-step process involving the condensation of nicotinic acid with 2-phenylpropylamine and subsequent reaction with hydrazine hydrate.
Mecanismo De Acción
The mechanism of action of N'-(2-phenylpropylidene)nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N'-(2-phenylpropylidene)nicotinohydrazide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N'-(2-phenylpropylidene)nicotinohydrazide has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-(2-phenylpropylidene)nicotinohydrazide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N'-(2-phenylpropylidene)nicotinohydrazide has been found to have antioxidant properties and can protect cells from oxidative stress. N'-(2-phenylpropylidene)nicotinohydrazide has also been found to have neuroprotective properties and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(2-phenylpropylidene)nicotinohydrazide for lab experiments is its relatively low toxicity. N'-(2-phenylpropylidene)nicotinohydrazide has been found to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation of N'-(2-phenylpropylidene)nicotinohydrazide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N'-(2-phenylpropylidene)nicotinohydrazide. One area of research is in the development of N'-(2-phenylpropylidene)nicotinohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the development of new synthesis methods for N'-(2-phenylpropylidene)nicotinohydrazide that can increase its yield and solubility. Finally, further studies are needed to fully understand the mechanism of action of N'-(2-phenylpropylidene)nicotinohydrazide and its potential applications in other areas of research.
Aplicaciones Científicas De Investigación
N'-(2-phenylpropylidene)nicotinohydrazide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-(2-phenylpropylidene)nicotinohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. N'-(2-phenylpropylidene)nicotinohydrazide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-12(13-6-3-2-4-7-13)10-17-18-15(19)14-8-5-9-16-11-14/h2-12H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPGUYWAUMCRG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/NC(=O)C1=CN=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



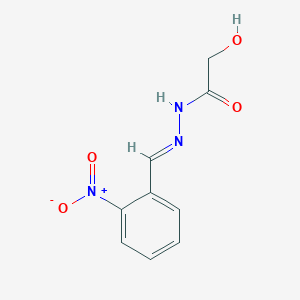

![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866533.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3866537.png)
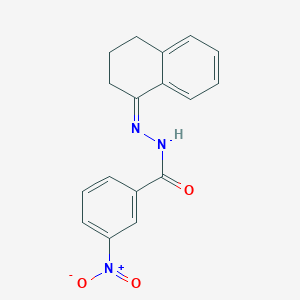
![N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
![butyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3866557.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3866564.png)
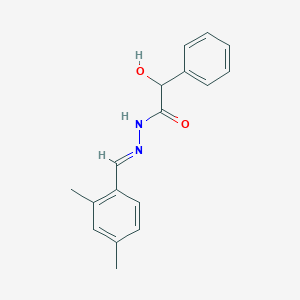
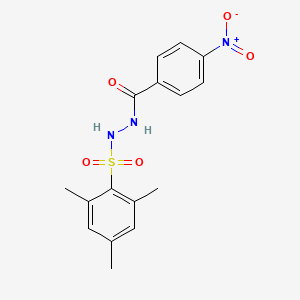
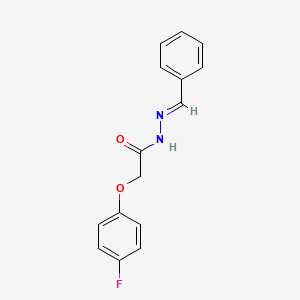
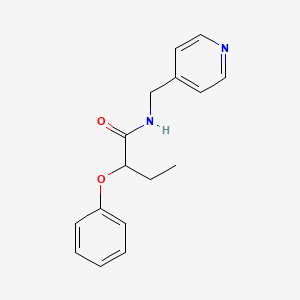
![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3866599.png)